molecular formula C38H76B2F6N2 B1458452 Tetrabutylammonium (1,4-phenylene)bistrifluoroborate CAS No. 1222008-23-2

Tetrabutylammonium (1,4-phenylene)bistrifluoroborate

Cat. No. B1458452
M. Wt: 696.6 g/mol
InChI Key: XSSJOSACTKLRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrabutylammonium (1,4-phenylene)bistrifluoroborate is a biochemical compound used in proteomics research . It has a molecular formula of C38H76B2F6N2 and a molecular weight of 696.64 .


Molecular Structure Analysis

The structure of an aromatic bis(trifluoroborate) dipotassium salt, which is similar to Tetrabutylammonium (1,4-phenylene)bistrifluoroborate, was elucidated by the combination of crystallography, DFT calculations, topological and non-covalent interaction analysis . The structure discloses a 3D network undergoing spontaneous self-assembly thanks to the massive participation of weak intra- and inter-molecular interactions .


Chemical Reactions Analysis

Organotrifluoroborate salts, like Tetrabutylammonium (1,4-phenylene)bistrifluoroborate, have been shown to be attractive and versatile boronic acid surrogates . They have been used in a variety of chemical scenarios ranging from palladium-catalysed cross-coupling reactions and stereoselective rhodium-catalysed 1,2- and 1,4-addition reactions for the construction of complex organic frameworks .

properties

IUPAC Name

tetrabutylazanium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H36N.C6H4B2F6/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h2*5-16H2,1-4H3;1-4H/q2*+1;-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSJOSACTKLRFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)[B-](F)(F)F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H76B2F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium (1,4-phenylene)bistrifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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